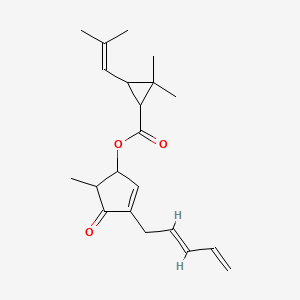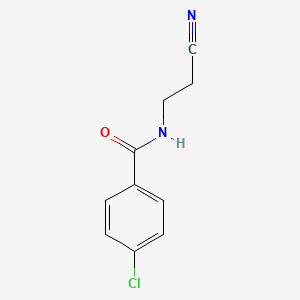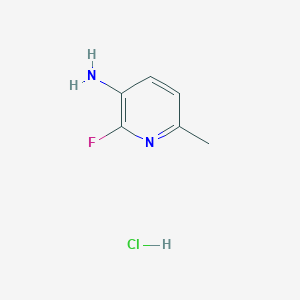
4-Chloro-3-fluoropyridineHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2FN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by fluorine and chlorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 4-Chloro-3-fluoropyridine hydrochloride often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring influences its reactivity and binding affinity to various biological targets. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-chloropyridine
- 2-Methyl-4-chloropyridine hydrochloride
- 5-Bromo-2-fluoropyridine
Uniqueness
4-Chloro-3-fluoropyridine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H8ClFN2 |
|---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
2-fluoro-6-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-4-2-3-5(8)6(7)9-4;/h2-3H,8H2,1H3;1H |
InChI Key |
WKRKGLHRPNPRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


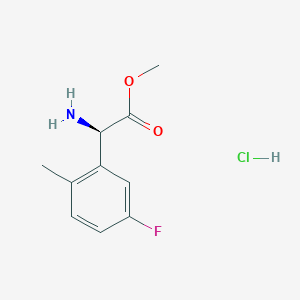

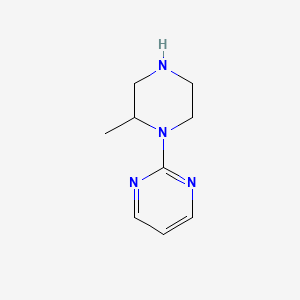



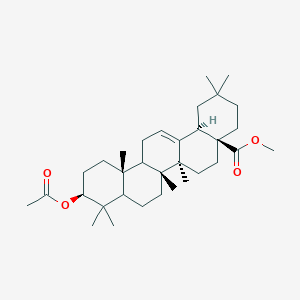

![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)

![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
